molecular formula C17H25N5O2 B6986296 N-ethyl-6-[(1-methylpiperazine-2-carbonyl)amino]-2,3-dihydroindole-1-carboxamide

N-ethyl-6-[(1-methylpiperazine-2-carbonyl)amino]-2,3-dihydroindole-1-carboxamide

Cat. No.: B6986296
M. Wt: 331.4 g/mol
InChI Key: XTCGDTLCTMRZPX-UHFFFAOYSA-N
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Description

N-ethyl-6-[(1-methylpiperazine-2-carbonyl)amino]-2,3-dihydroindole-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

N-ethyl-6-[(1-methylpiperazine-2-carbonyl)amino]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-3-19-17(24)22-8-6-12-4-5-13(10-14(12)22)20-16(23)15-11-18-7-9-21(15)2/h4-5,10,15,18H,3,6-9,11H2,1-2H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCGDTLCTMRZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CNCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-[(1-methylpiperazine-2-carbonyl)amino]-2,3-dihydroindole-1-carboxamide involves several key steps:

    Formation of the Indole Core: The indole core can be synthesized using methods such as the Bartoli reaction or the Fischer indole synthesis.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through the reaction of a suitable diamine with a sulfonium salt under basic conditions.

    Coupling of the Indole and Piperazine Units: The final step involves the coupling of the indole core with the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-[(1-methylpiperazine-2-carbonyl)amino]-2,3-dihydroindole-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-6-[(1-methylpiperazine-2-carbonyl)amino]-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-6-[(1-methylpiperazine-2-carbonyl)amino]-2,3-dihydroindole-1-carboxamide is unique due to its specific combination of the indole core and piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

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